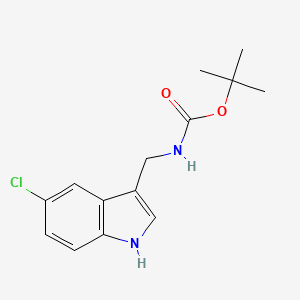

(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester

説明

“(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester” is a synthetic intermediate that is useful for pharmaceutical synthesis . It is available for purchase for pharmaceutical testing .

Synthesis Analysis

Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders in the human body . The total synthesis of certain compounds has been started from enone 211 (prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate in nine steps with a 37% overall yield). In the following, enone 211, after three steps, gave isocyanate 212 .Chemical Reactions Analysis

Indole derivatives are essential and efficient chemical precursors for generating biologically active structures. Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .科学的研究の応用

Synthesis of Alkaloid Derivatives

Indole derivatives are prevalent in many natural alkaloids. The compound can be used to synthesize various alkaloid derivatives that have biological activity. These derivatives can play a crucial role in cell biology and are often investigated for their potential therapeutic effects, including the treatment of cancer cells, microbes, and various disorders .

Development of Biologically Active Compounds

Due to the biological significance of indole structures, this compound can be utilized in the development of new biologically active compounds. Its indole moiety is essential for creating molecules that exhibit a range of biological properties, which are vital for advancing treatments for different health conditions .

Cancer Research

The indole core of this compound makes it a candidate for cancer research, where it can be used to develop new anticancer agents. Its structure allows for the creation of molecules that can interact with cancer cells, potentially leading to new ways to inhibit tumor growth or metastasis .

Microbial Infection Treatment

This compound’s derivatives can be explored for their antimicrobial properties. The indole ring system is known to contribute to the activity against various pathogens, making it a valuable asset in the search for new antibiotics or antifungal agents .

Neurological Disorders

Indole derivatives have shown promise in the treatment of neurological disorders. The compound could be used as a precursor for synthesizing molecules that target specific pathways in the central nervous system, offering potential benefits for conditions like Alzheimer’s disease or Parkinson’s disease .

Green Chemistry Applications

The tert-butyl group in this compound suggests potential applications in green chemistry. It could be used in the synthesis of environmentally friendly chemical processes, where it serves as a protective group that can be easily removed without harsh conditions, reducing the environmental impact of chemical synthesis .

Safety and Hazards

将来の方向性

Indole derivatives have shown various biologically vital properties, and owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

特性

IUPAC Name |

tert-butyl N-[(5-chloro-1H-indol-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2/c1-14(2,3)19-13(18)17-8-9-7-16-12-5-4-10(15)6-11(9)12/h4-7,16H,8H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPLAYJMAOZAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-1H-indol-3-ylmethyl)-carbamic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

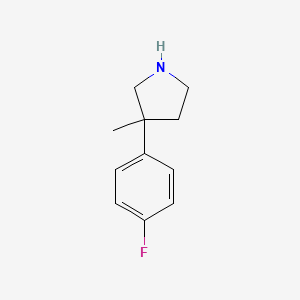

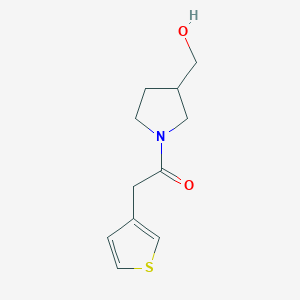

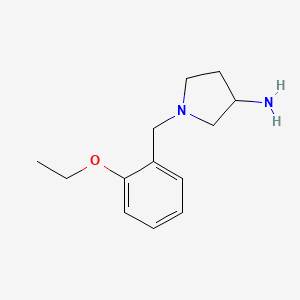

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B1443453.png)

![[2-(Tert-butoxy)-4-methylphenyl]methanamine](/img/structure/B1443465.png)

![4-[(6-Chloropyridin-2-yl)carbonyl]morpholine](/img/structure/B1443470.png)